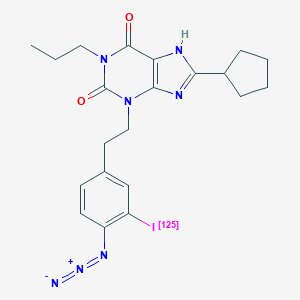
3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine (IPPC) is a potent and selective antagonist of the adenosine A1 receptor. The compound has gained attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine acts as a competitive antagonist of the adenosine A1 receptor, inhibiting the binding of adenosine to the receptor. This leads to a decrease in the downstream signaling pathways mediated by the receptor, resulting in various physiological effects.
Efectos Bioquímicos Y Fisiológicos
3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine has been shown to have various effects on the cardiovascular, nervous, and immune systems. The compound has been shown to decrease heart rate and blood pressure, as well as reduce inflammation and pain. Additionally, 3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine has been shown to have potential neuroprotective effects and may have applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine in scientific research is its high selectivity for the adenosine A1 receptor, allowing for more specific targeting of the receptor. However, one limitation is the potential for off-target effects, as the compound may interact with other receptors or signaling pathways.
Direcciones Futuras
There are many potential future directions for research involving 3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine. One area of interest is the development of novel therapeutic applications for the compound, particularly in the treatment of cardiovascular and neurological diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine and its potential interactions with other receptors and signaling pathways.
Métodos De Síntesis
3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 3-iodo-4-azidophenethylamine with 1-propylxanthine to form an intermediate product. This intermediate is then reacted with cyclopentyl magnesium bromide to yield the final product, 3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine.
Aplicaciones Científicas De Investigación
3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine has been used in various scientific studies to investigate the role of the adenosine A1 receptor in various physiological and pathological processes. The compound has been shown to have potential applications in the treatment of cardiovascular diseases, neurological disorders, and cancer.
Propiedades
Número CAS |
116370-33-3 |
|---|---|
Nombre del producto |
3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine |
Fórmula molecular |
C21H24IN7O2 |
Peso molecular |
531.4 g/mol |
Nombre IUPAC |
3-[2-(4-azido-3-(125I)iodanylphenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C21H24IN7O2/c1-2-10-29-20(30)17-19(25-18(24-17)14-5-3-4-6-14)28(21(29)31)11-9-13-7-8-16(26-27-23)15(22)12-13/h7-8,12,14H,2-6,9-11H2,1H3,(H,24,25)/i22-2 |
Clave InChI |
SNXXCTYQLMITSG-ONBQKKEBSA-N |
SMILES isomérico |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])[125I] |
SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])I |
SMILES canónico |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])I |
Otros números CAS |
116370-33-3 |
Sinónimos |
3-(3-iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine I-azido-BW A 844U I-azido-BW-A844U I-azido-BWA844U |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Isocyanato-4-[3-(4-isocyanatophenoxy)-2,2-bis[(4-isocyanatophenoxy)methyl]propoxy]benzene](/img/structure/B51743.png)
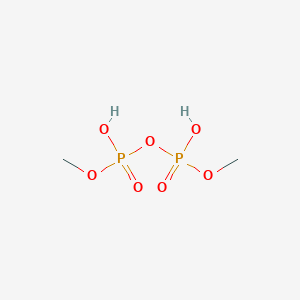
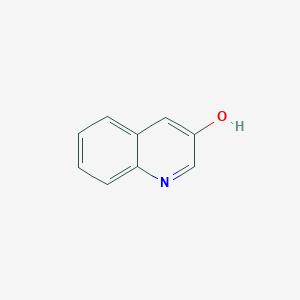

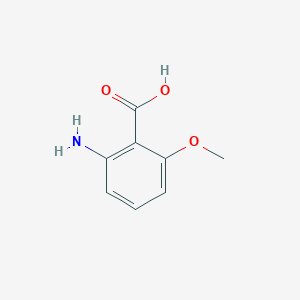

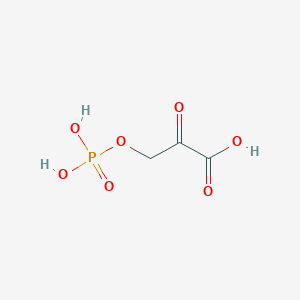
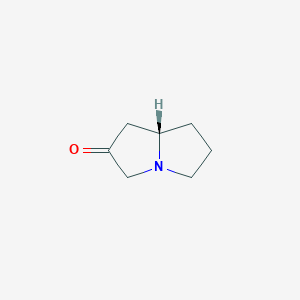
![3-[(2-Carboxyethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B51763.png)
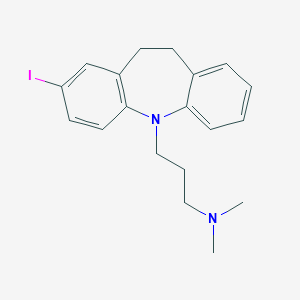
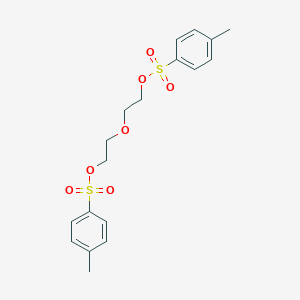
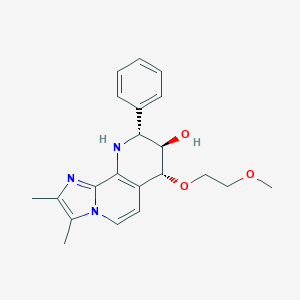
![1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI)](/img/structure/B51771.png)
